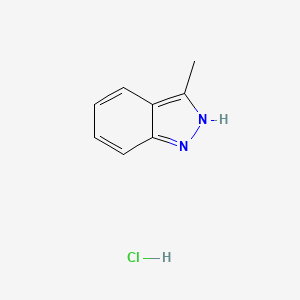

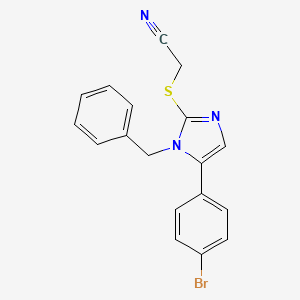

![molecular formula C18H20N4O2S B2697989 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide CAS No. 1090583-63-3](/img/structure/B2697989.png)

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazole derivatives involves several steps. For instance, phenyl acetic acid through a series of reactions can be converted into 5-benzyl-1,3,4-oxadiazole-2-thione . The parent oxadiazole can then react with N-substituted-2-bromoacetamides in DMF/LiH to yield 2-[(5-benzyl-1,3,4-oxadiazol-2yl)sulfanyl]-N-(arylated/arenylated) acetamides .Molecular Structure Analysis

Oxadiazoles, including the compound , are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives are diverse and depend on the specific substituents present in the molecule. For instance, the parent oxadiazole can react with N-substituted-2-bromoacetamides to yield 2-[(5-benzyl-1,3,4-oxadiazol-2yl)sulfanyl]-N-(arylated/arenylated) acetamides .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Compounds synthesized from 1,3,4-oxadiazole derivatives have shown significant potential as antimicrobial agents. Research by Rehman et al. (2016) synthesized a new series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides and found them to be active against selected microbial species, with one compound being notably active against a panel of microbes (Rehman et al., 2016). Another study by Devi et al. (2022) synthesized 2-(1H-benzimidazol-2-ylsulfanyl) -N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamide derivatives, exhibiting excellent activity against a range of microorganisms (Devi et al., 2022).

Antitumor Activity

Albratty et al. (2017) investigated the antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, finding that some compounds showed promising inhibitory effects on different cell lines, highlighting the potential of 1,3,4-oxadiazole derivatives in cancer treatment (Albratty et al., 2017).

Enzymatic Inhibition

A series of new N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized and screened against enzymes like butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX), showing relative activity, particularly against acetylcholinesterase, indicating their potential in developing treatments for diseases associated with these enzymes (Siddiqui et al., 2013).

Direcciones Futuras

Oxadiazole derivatives, including “2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide”, have potential for a wide range of applications due to their diverse properties . Future research could focus on exploring these properties further and developing new applications for these compounds.

Mecanismo De Acción

Target of Action

The primary target of the compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is the enzyme known as alkaline phosphatase (ALP) . ALP plays a crucial role in many biological processes, including phosphate metabolism and bone mineralization .

Mode of Action

This compound interacts with ALP, inhibiting its activity . The compound binds to the enzyme in a non-competitive manner, meaning it attaches to a site other than the active site, altering the enzyme’s shape and preventing it from catalyzing its reaction .

Biochemical Pathways

The inhibition of ALP by this compound affects the phosphate metabolism pathway . This can lead to downstream effects such as altered bone mineralization and potentially impact various physiological processes that rely on phosphate ions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of ALP activity . This can lead to a decrease in phosphate ion concentration, potentially affecting various cellular processes .

Análisis Bioquímico

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. Specifically, it has been found to exhibit inhibitory activity against human alkaline phosphatase (ALP) . The nature of these interactions is non-competitive, as determined by Line-weaver Burk plots .

Cellular Effects

The effects of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide on cells are primarily related to its role as an alkaline phosphatase inhibitor . By inhibiting ALP, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Molecular docking studies have shown that it has excellent binding affinity against the alkaline phosphatase enzyme . This binding interaction leads to the inhibition of the enzyme, thereby exerting its effects at the molecular level .

Propiedades

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c19-13-18(9-5-2-6-10-18)20-15(23)12-25-17-22-21-16(24-17)11-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQOQLKJNDMXOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(4-acetylphenyl)piperazin-1-yl)ethanone](/img/structure/B2697910.png)

![Ethyl 2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B2697913.png)

![2-(3-(Diethylamino)propyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697915.png)

![2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid](/img/structure/B2697918.png)